molecular formula C6H5F3N2O B12286417 5-Pyrimidinemethanol, alpha-(trifluoromethyl)-

5-Pyrimidinemethanol, alpha-(trifluoromethyl)-

Cat. No.: B12286417
M. Wt: 178.11 g/mol
InChI Key: XLSLRVOMHOCSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyrimidinemethanol, alpha-(trifluoromethyl)-, is a pyrimidine derivative characterized by a trifluoromethyl (-CF₃) group at the alpha position of the pyrimidinemethanol scaffold. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and target binding affinity compared to other substituents, making it a critical functional group in agrochemical and drug design .

Properties

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-pyrimidin-5-ylethanol

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)5(12)4-1-10-3-11-2-4/h1-3,5,12H

InChI Key

XLSLRVOMHOCSJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Precursors : Pyrimidine aldehydes or ketones serve as the core scaffold. For example, 5-formylpyrimidine derivatives are reacted with trifluoromethyltrimethylsilane (TMSCF₃) as the trifluoromethyl source.
  • Catalysts : Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) enhance electrophilic substitution at the pyrimidine ring’s α-position.
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate homogeneous mixing.
  • Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.

Mechanistic Pathway

  • Trifluoromethylation : TMSCF₃ donates the CF₃ group to the pyrimidine aldehyde’s α-carbon, forming a trifluoromethylated intermediate.
  • Hydroxylation : In situ hydrolysis of silicon ether intermediates introduces the methanol (-CH₂OH) group.
  • Cyclization : Intramolecular dehydration stabilizes the final product.

Yield and Optimization

Parameter Optimal Value Yield Impact
TMSCF₃ Equivalents 1.2 eq Maximizes CF₃ incorporation
BF₃·OEt₂ Loading 10 mol% Reduces side reactions
Reaction Time 18 h Balances completion vs. degradation

Yields typically range from 65–75%, with purity >90% after recrystallization from heptane.

This two-step method involves initial halogenation of pyrimidine derivatives followed by trifluoromethyl and methanol group introduction.

Step 1: Halogenation of Pyrimidine Core

  • Reagents : 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) in trifluoroacetic acid (TFA).
  • Conditions : 20°C for 18–22 hours under inert atmosphere.
  • Outcome : Generates 5-bromopyrimidine intermediates (e.g., 5-bromo-2-methoxy-pyrimidine).

Example :
$$
\text{5-Bromopyrimidine Yield} = 74\% \quad \text{(isolated via silica gel chromatography)}
$$

Furanone Cyclocondensation Method

A novel route utilizes furanone precursors to construct the pyrimidine ring with pre-installed substituents.

Reaction Overview

  • Precursor : 4-Trifluoromethyl-5-hydroxy-2(5H)-furanone.
  • Reagents : Formamide and boric anhydride at 180–185°C.
  • Mechanism :
    • Ring Opening : Furanone reacts with formamide to form an acyclic intermediate.
    • Cyclization : Boron catalysts promote pyrimidine ring formation.
    • Distillation : Product isolation via steam distillation into heptane.

Performance Metrics

  • Yield : 70–80% after heptane recrystallization.
  • Purity : >95% (HPLC).
  • Advantage : Avoids post-synthetic modifications, reducing step count.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
One-Pot MCR 65–75 90–95 High Moderate
Halogenation-Substitution 50–60 85–90 Moderate Low
Furanone Cyclocondensation 70–80 95–98 High High

Key Findings :

  • The furanone route offers superior purity and scalability but requires specialized precursors.
  • One-pot MCR balances cost and efficiency for lab-scale synthesis.
  • Halogenation-substitution is limited by lower yields and multi-step complexity.

Chemical Reactions Analysis

Types of Reactions: Alpha-(Trifluoromethyl)pyrimidine-5-methanol can undergo various types of chemical reactions, including oxidation, reduction, and substitution. The trifluoromethyl group can significantly influence the reactivity of the compound, making it a versatile intermediate in organic synthesis .

Common Reagents and Conditions: Common reagents used in the reactions of alpha-(Trifluoromethyl)pyrimidine-5-methanol include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformation .

Major Products: The major products formed from the reactions of alpha-(Trifluoromethyl)pyrimidine-5-methanol depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield trifluoromethylated pyrimidine carboxylic acids, while substitution reactions may produce various trifluoromethylated pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

5-Pyrimidinemethanol derivatives have been extensively studied for their anticancer properties. Recent research indicates that certain trifluoromethyl pyrimidine derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, one study synthesized a series of novel trifluoromethyl pyrimidine derivatives containing amide moieties, which showed promising anticancer activities against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells at concentrations as low as 5 μg/mL .

Table 1: Anticancer Activity of Trifluoromethyl Pyrimidine Derivatives

CompoundCancer Cell LineIC50 (μg/mL)
Compound 5aPC35
Compound 5bK5625
Compound 5cHeLa5
Compound 5dA5495

This table summarizes the anticancer activity of selected compounds derived from 5-Pyrimidinemethanol.

Antifungal and Insecticidal Properties

In addition to anticancer applications, derivatives of 5-Pyrimidinemethanol have demonstrated antifungal and insecticidal activities. A study evaluated the antifungal efficacy of several synthesized compounds against Botrytis cinerea and Sclerotinia sclerotiorum, revealing inhibition rates exceeding those of conventional antifungal agents like tebuconazole .

Table 2: Antifungal Activity of Pyrimidine Derivatives

CompoundTarget OrganismInhibition Rate (%)
Compound 5bB. cinerea96.76
Compound 5cS. sclerotiorum82.73

Moreover, the insecticidal properties were assessed against Spodoptera frugiperda and Mythimna separata, with certain compounds achieving mortality rates up to 90% at concentrations of 500 μg/mL .

Synthesis and Structural Modifications

The synthesis of 5-Pyrimidinemethanol derivatives typically involves multi-step reactions starting from readily available precursors such as ethyl trifluoroacetoacetate. The synthesis process can yield varying degrees of success depending on the specific modifications made to the pyrimidine structure. Characterization methods such as NMR spectroscopy and high-resolution mass spectrometry are employed to confirm the identity and purity of the synthesized compounds .

Case Studies and Research Findings

Recent studies have highlighted the versatility of pyrimidine-based compounds in drug discovery. For instance, a comprehensive survey identified several pyrimidine derivatives with significant antibacterial and antifungal activities against a range of pathogens . The findings suggest that modifications to the pyrimidine ring can enhance bioactivity, making these compounds valuable candidates for further development in therapeutic applications.

Case Study: Anticancer Activity Evaluation

In a detailed investigation into the cytotoxic effects of pyrimidine derivatives, researchers found that specific structural alterations led to enhanced activity against resistant cancer cell lines, underscoring the importance of structure-activity relationships in drug design .

Mechanism of Action

The mechanism of action of alpha-(Trifluoromethyl)pyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target, thereby increasing its potency and efficacy. The exact molecular targets and pathways involved depend on the specific application of the compound, whether in pharmaceuticals, agrochemicals, or other fields .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
5-Pyrimidinemethanol, 5-fluoro- Fluorine at C5 C₅H₅FN₂O 128.10 1227574-72-2 Intermediate in heterocyclic synthesis
Triarimol α-(2,4-Dichlorophenyl), α-phenyl C₁₇H₁₂Cl₂N₂O 331.20 26766-27-8 Agricultural fungicide
Rubigan (Chlorophenyl derivative) α-(2-Chlorophenyl), α-(4-chlorophenyl) C₁₇H₁₂Cl₂N₂O 331.20 60207-90-1 Fungicide; inhibits ergosterol synthesis
[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol Amino at C4, trifluoromethyl at C2 C₆H₆F₃N₃O 193.13 1514-01-8 Potential pharmacological intermediate

Key Observations :

Trifluoromethyl vs. Halogens: The trifluoromethyl group (e.g., in [4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol ) introduces strong electron-withdrawing effects, enhancing resistance to oxidative degradation compared to chlorine or fluorine substituents (e.g., Rubigan or 5-fluoro-2-pyrimidinemethanol ). The -CF₃ group increases molecular weight and lipophilicity (logP), improving membrane permeability in bioactive compounds .

Aryl Substituents :

  • Triarimol and Rubigan feature bulky dichlorophenyl/phenyl groups, which contribute to their fungicidal activity by targeting fungal CYP51 enzymes . In contrast, trifluoromethyl-substituted analogs may exhibit broader selectivity due to enhanced steric and electronic interactions .

Stability and Reactivity

  • Metabolic Stability :
    • The trifluoromethyl group reduces metabolic deactivation via cytochrome P450 enzymes, extending half-life in vivo compared to chlorophenyl analogs .
  • Synthetic Challenges :
    • Introducing -CF₃ groups often requires specialized reagents (e.g., trifluoromethylating agents), whereas chloro/fluoro substituents are more straightforward to incorporate .

Biological Activity

5-Pyrimidinemethanol, alpha-(trifluoromethyl)- is a compound of significant interest in medicinal chemistry, particularly due to its biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of 5-Pyrimidinemethanol, alpha-(trifluoromethyl)- involves several steps, typically starting with pyrimidine derivatives. Various methods have been reported to modify the pyrimidine structure to enhance biological activity. For example, a regioselective reaction with 2,4-dichloropyrimidine derivatives has been documented, leading to various intermediates that can be further reacted with amines under mild acidic conditions .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 5-Pyrimidinemethanol derivatives. A notable investigation evaluated the antibacterial activity against multiple Gram-positive bacteria strains, including Staphylococcus aureus and Enterococcus faecalis. Some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.25–1 μg/mL, indicating potent antibacterial effects .

Anticancer Properties

The compound has also shown promising anticancer activity. In a study involving the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, it demonstrated significant inhibition of cell proliferation with an IC50 value of 0.126 μM. This was notably more effective than standard chemotherapy agents like 5-Fluorouracil (5-FU), which had higher IC50 values in the same cell line . The compound's selectivity for cancer cells over normal cells was highlighted by a nearly 20-fold difference in efficacy against MCF10A (non-cancerous) cells compared to MDA-MB-231 cells.

The mechanism behind the biological activity of 5-Pyrimidinemethanol is multifaceted. It has been observed to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which play a role in cancer metastasis. Furthermore, it induced apoptosis in cancer cells and arrested the cell cycle at the G2/M phase, suggesting its potential as a chemotherapeutic agent .

Case Studies

  • Antibacterial Efficacy : In a comparative study against Xanthomonas oryzae and Ralstonia solanacearum, certain derivatives of 5-Pyrimidinemethanol showed higher antibacterial activity than commercial standards like thiodiazole copper at concentrations as low as 50 mg/L .
  • Cancer Cell Line Studies : In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells revealed that treatment with the compound significantly inhibited lung metastasis compared to control groups treated with known anticancer agents .

Data Tables

Activity MIC (μg/mL) IC50 (μM) Selectivity Index
Antibacterial (S. aureus)0.25 - 1--
Anticancer (MDA-MB-231)-0.126~20
Anticancer (MCF10A)->2.5

Q & A

Q. What are the established synthetic routes for 5-Pyrimidinemethanol, alpha-(trifluoromethyl)-, and how do reaction conditions influence yield?

Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, pyrimidine derivatives are often synthesized via refluxing hydrazides with carbon disulfide in ethanol under basic conditions, followed by acidification to isolate intermediates . Reaction parameters such as temperature, solvent polarity, and catalyst choice (e.g., potassium hydroxide) critically affect yield. For trifluoromethylated pyrimidines, fluorinated reagents and inert atmospheres are recommended to avoid side reactions. Optimization via factorial design (e.g., varying molar ratios and reaction times) can systematically identify critical factors .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the trifluoromethyl group and pyrimidine ring structure. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies hydroxyl and C-F stretches. Contradictions in NMR data (e.g., unexpected splitting) may arise from impurities or tautomerism. Cross-validation with HPLC purity assays (using ammonium acetate buffer at pH 6.5 for mobile phases) ensures reliable interpretations .

Q. How can researchers design preliminary experiments to assess the compound’s bioactivity in agricultural applications?

Initial bioactivity screening should follow OECD guidelines for pesticidal agents. Dose-response assays (e.g., zoospore inhibition tests in Phytophthora spp.) using logarithmic concentration gradients (1–100 µM) can determine EC₅₀ values. Controls must include solvent-only and commercial fungicide benchmarks. Replicate experiments (n ≥ 3) and ANOVA analysis minimize variability .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s reactivity in novel catalytic systems?

Density Functional Theory (DFT) simulations predict electron density distribution, particularly at the trifluoromethyl group, to identify reactive sites. For example, Fukui indices can highlight nucleophilic/electrophilic regions for cross-coupling reactions. Molecular dynamics (MD) simulations under varied solvent conditions (e.g., DMSO vs. ethanol) refine solvation effects on reaction pathways. Experimental validation via kinetic studies (e.g., Arrhenius plots) is critical to reconcile computational and empirical data .

Q. What strategies resolve contradictions in thermodynamic stability data between experimental and theoretical studies?

Discrepancies often arise from approximations in computational models (e.g., neglecting entropy contributions). Calorimetric techniques (DSC/TGA) provide experimental ΔH and ΔG values, which can be compared with DFT-derived data. Sensitivity analysis (e.g., adjusting basis sets in Gaussian calculations) improves model accuracy. Collaborative frameworks between synthetic chemists and computational teams are recommended for iterative refinement .

Q. How can advanced separation technologies improve the purification of stereoisomers or degradation byproducts?

Chiral stationary phases (CSPs) in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers. Membrane-based separations (nanofiltration) isolate degradation products by molecular weight cutoff. For lab-scale purification, simulated moving bed (SMB) chromatography optimizes solvent use and throughput. Process parameters (e.g., pH gradients) should align with the compound’s pKa (predicted via MarvinSketch) to maximize resolution .

Methodological Challenges

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for trifluoromethylated pyrimidines?

Employ a factorial design (e.g., Box-Behnken) to vary substituents (e.g., halogens, alkyl groups) at the pyrimidine ring while keeping the trifluoromethyl group constant. Bioassays (e.g., antifungal IC₅₀) combined with QSAR models (using descriptors like logP and polar surface area) quantify contributions of specific moieties. Multivariate regression identifies statistically significant predictors .

Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram quantities?

Use kinetic profiling (e.g., in situ FT-IR monitoring) to identify rate-limiting steps during scaling. Process Analytical Technology (PAT) tools track critical quality attributes (CQAs) like particle size distribution. For exothermic reactions, jacketed reactors with PID-controlled cooling prevent thermal runaway. Pilot-scale trials should adhere to CRDC guidelines for chemical engineering design (RDF2050103) .

Data Analysis and Interpretation

Q. How can researchers statistically validate anomalies in bioactivity data across multiple assays?

Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. Cluster analysis (e.g., hierarchical clustering) groups similar bioactivity profiles, while PCA reduces dimensionality in multi-assay datasets. Outliers should be scrutinized for technical errors (e.g., pipetting inaccuracies) or biological variability (e.g., pathogen strain differences) .

Q. What methodologies reconcile discrepancies between in vitro and in vivo efficacy studies?

Mechanistic PK/PD modeling links in vitro potency (e.g., MIC) to in vivo outcomes using parameters like bioavailability and tissue penetration. Microdosing studies with radiolabeled compounds (¹⁴C or ¹⁸F) quantify biodistribution. Cross-species meta-analyses adjust for metabolic differences (e.g., cytochrome P450 activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.